molecular formula C₄₇H₆₁IN₄O₉ B1148155 Vinblastine Methiodide CAS No. 61988-79-2

Vinblastine Methiodide

Cat. No.: B1148155
CAS No.: 61988-79-2
M. Wt: 952.91
Attention: For research use only. Not for human or veterinary use.
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Description

Vinblastine Methiodide is a derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant (Catharanthus roseus). This compound is known for its potent antineoplastic properties, making it a valuable compound in cancer treatment. It works by inhibiting cell division, specifically targeting the microtubules during mitosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinblastine Methiodide can be synthesized through a series of chemical reactions starting from vinblastine. The process involves the methylation of vinblastine to produce the methiodide derivative. The reaction typically requires a methylating agent such as methyl iodide under controlled conditions to ensure the selective methylation of the desired functional group .

Industrial Production Methods

Industrial production of vinblastine and its derivatives, including this compound, often involves the extraction of vinblastine from the Catharanthus roseus plant, followed by chemical modification. Advances in biotechnology have also enabled the production of vinblastine using endophytic fungi, which can produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Vinblastine Methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Vinblastine Methiodide has a wide range of scientific research applications:

Mechanism of Action

Vinblastine Methiodide exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest at metaphase. This inhibition of mitosis ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Vinblastine Methiodide is part of a class of compounds known as vinca alkaloids. Similar compounds include:

Uniqueness

This compound is unique due to its specific methylation, which can enhance its solubility and bioavailability compared to its parent compound, vinblastine. This modification can also impact its interaction with cellular targets, potentially leading to differences in efficacy and toxicity profiles .

Properties

CAS No.

61988-79-2

Molecular Formula

C₄₇H₆₁IN₄O₉

Molecular Weight

952.91

Synonyms

6’-Methylvincaleukoblastinium Iodide;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.;  2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.;  (3R,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-metho

Origin of Product

United States

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